4-(Aminomethyl)-1-methylpiperidine-4-carboxylic acid
Description
4-(Aminomethyl)-1-methylpiperidine-4-carboxylic acid is a piperidine derivative characterized by a methyl group at the 1-position, an aminomethyl group at the 4-position, and a carboxylic acid moiety at the same 4-position.
Properties
Molecular Formula |
C8H16N2O2 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
4-(aminomethyl)-1-methylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C8H16N2O2/c1-10-4-2-8(6-9,3-5-10)7(11)12/h2-6,9H2,1H3,(H,11,12) |
InChI Key |
LEASSQOYMJVTRK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)(CN)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-amino-1-methyl-piperidine-4-carboxylic acid methyl ester
The synthesis of 4-amino-1-methyl-piperidine-4-carboxylic acid methyl ester involves a multi-step reaction:
- The reaction is carried out in isopropyl alcohol at 20°C under an inert atmosphere using ammonium chloride and ammonium hydroxide.
- The product from the first step is reacted with hydrogen chloride in a mixture of water and 1,4-dioxane under reflux for 8 hours under an inert atmosphere.
- The intermediate from the second step is reacted with thionyl chloride at 0-20°C under an inert atmosphere.
| Reagent | Conditions |
|---|---|
| Ammonium chloride and ammonium hydroxide | Isopropyl alcohol, 20 °C, Inert atmosphere |
| Hydrogen chloride | Water, 1,4-dioxane, 8 h, Reflux, Inert atmosphere |
| Thionyl chloride | 0 - 20 °C, Inert atmosphere |
Strecker synthesis
The Strecker synthesis is another method used to synthesize amino acids and can be applied to synthesize piperidine-based amino acids:
- Reacting 1-p-toluenesulfonyl-4-piperidone with potassium cyanide (KCN) and ammonium chloride (NH4Cl) in aqueous methanol at 50 °C for 5 hours in a closed flask. The resulting aminonitrile intermediate is formed after keeping the solution at 5°C for 48 hours.
- Hydrolyzing the intermediate by refluxing in excess hydrochloric acid (HCl) for 8 hours. The amino acid is then separated in its isoionic form on an IR-120 resin column.
The product is then eluted using aqueous ammonia. After evaporating the ammoniacal eluate, the residue is dissolved in hot 1:1 aqueous ethanol, and crystallization is induced by adding an equal volume of ethanol, yielding 42% of the theoretical amount.
When N-methyl, N-butyl, or N-phenethyl-piperidone are used, these aminoketones are half-neutralized with HCl before adding KCN.
| Reagent | Conditions |
|---|---|
| 1-p-toluenesulfonyl-4-piperidone, KCN, NH4Cl | Methanol, Water, 50 °C, 5 h |
| HCl | Reflux, 8 h |
| Aqueous NH3 | Elution from IR-120 resin column |
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-1-methylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(Aminomethyl)-1-methylpiperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic effects, including as an antifibrinolytic agent.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-1-methylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities:
Physicochemical Properties
| Property | 4-(Aminomethyl)-1-methylpiperidine-4-carboxylic acid | Hydroxypethidine | 4-Amino-1-piperidinecarboxylic acid | 1-Acetyl-4-piperidinecarboxylic acid |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~202.2 | 295.3 | 158.2 | 171.2 |
| Solubility (LogS) | High (ionizable groups) | Moderate (ester group) | High (ionizable) | Moderate (acetyl reduces polarity) |
| pKa (Carboxylic Acid) | ~3.5 | ~4.1 (ester hydrolysis) | ~3.8 | ~3.6 |
| BBB Permeability | Low (polar) | Moderate (lipophilic ester) | Low | Moderate |
Notes:
- The aminomethyl and carboxylic acid groups in the reference compound enhance water solubility but limit blood-brain barrier (BBB) penetration .
Pharmacological Activity
- Hydroxypethidine : A controlled opioid analgesic with µ-opioid receptor affinity, highlighting the impact of aromatic substitution on receptor binding .
- 4-Amino-1-piperidinecarboxylic Acid: Demonstrated high basicity (pKa >10), making it suitable for pH-sensitive drug formulations .
- 1-Acetyl-4-piperidinecarboxylic Acid : Used in peptide synthesis due to its stability and moderate lipophilicity .
Biological Activity
4-(Aminomethyl)-1-methylpiperidine-4-carboxylic acid, also known as Cdc7-IN-12, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and applications based on diverse scientific sources.
- Molecular Formula : C10H14N2O2
- Molecular Weight : 198.23 g/mol
- IUPAC Name : 4-(Aminomethyl)-1-methylpiperidine-4-carboxylic acid
- CAS Number : 2764865-33-8
4-(Aminomethyl)-1-methylpiperidine-4-carboxylic acid functions primarily as a potent inhibitor of CDC7, a serine/threonine kinase crucial for the initiation of DNA replication. By inhibiting CDC7, this compound disrupts cell cycle progression, leading to antiproliferative effects in cancer cells. The IC50 value for CDC7 inhibition is reported to be less than 1 nM, indicating high potency .
Antiproliferative Effects
The compound exhibits notable antiproliferative activities across various cancer cell lines. For instance, studies have shown IC50 values ranging from 100 to 1000 nM in COLO205 cells (a colorectal cancer cell line) . This suggests that the compound may be effective in targeting rapidly dividing cancer cells.
Case Studies and Research Findings
- Ebola Virus Inhibition : Research has indicated that derivatives of aminomethyl compounds can act as entry inhibitors for filoviruses such as Ebola and Marburg. The structure-activity relationship (SAR) studies revealed that modifications to the piperidine scaffold can enhance antiviral potency significantly .
- Cytotoxicity Studies : In vitro studies demonstrated that while the compound effectively inhibits cancer cell proliferation, it maintains low cytotoxicity levels, suggesting a favorable therapeutic window for further development .
- Mechanistic Insights : Detailed studies involving molecular docking and enzyme kinetics have provided insights into how 4-(aminomethyl)-1-methylpiperidine-4-carboxylic acid interacts with its molecular targets. These studies highlighted its competitive inhibition mechanism against CDC7, which is essential for designing more selective analogs .
Comparative Analysis of Biological Activity
| Compound Name | Target | IC50 (nM) | Cell Line | Activity Type |
|---|---|---|---|---|
| 4-(Aminomethyl)-1-methylpiperidine-4-carboxylic acid | CDC7 | <1 | COLO205 | Antiproliferative |
| 4-(Aminomethyl)benzamide | Ebola Virus Entry | <1 | A549 | Antiviral |
| Benzoylpiperidine | MAGL | 0.84 | OVCAR-3 | Antiproliferative |
Q & A
Q. What are the recommended safety protocols for handling 4-(Aminomethyl)-1-methylpiperidine-4-carboxylic acid in laboratory settings?
- Methodological Answer :
While direct safety data for this specific compound are limited, protocols for structurally similar piperidine derivatives (e.g., benzyl 4-aminopiperidine-1-carboxylate) recommend:
Q. What synthetic routes are commonly employed to prepare 4-(Aminomethyl)-1-methylpiperidine-4-carboxylic acid?
- Methodological Answer :
Synthesis of analogous piperidine-4-carboxylic acid derivatives often involves:- Alkylation : Introducing methyl or aminomethyl groups via nucleophilic substitution on piperidine precursors .
- Carboxylation : Reaction with carbon dioxide or chloroformate esters under controlled pH (e.g., 8–10) to install the carboxylic acid moiety .
- Protection/Deprotection : Use of benzyl or acetyl groups to stabilize reactive amines during synthesis, followed by catalytic hydrogenolysis .
Q. How can researchers validate the structural integrity of synthesized 4-(Aminomethyl)-1-methylpiperidine-4-carboxylic acid?
- Methodological Answer :
- Spectroscopy : IR for carboxyl (C=O stretch ~1700 cm⁻¹) and amine (N–H bend ~1600 cm⁻¹) groups .
- Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+ for C₈H₁₄N₂O₂: theoretical m/z 170.1055) .
- NMR : -NMR to resolve methyl (δ ~1.2 ppm) and piperidine ring protons (δ ~2.5–3.5 ppm) .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing 4-(Aminomethyl)-1-methylpiperidine-4-carboxylic acid?
- Methodological Answer :
- DFT Calculations : Predict thermodynamic stability of intermediates (e.g., protonation states of the amine group at varying pH) .
- Solvent Optimization : COSMO-RS simulations to identify solvents (e.g., DMF or THF) that maximize yield by reducing activation energy .
- Kinetic Studies : Use Arrhenius plots to determine optimal temperatures for alkylation steps (typically 60–80°C for piperidine derivatives) .
Q. What strategies resolve contradictions in biological activity data for piperidine-4-carboxylic acid derivatives?
- Methodological Answer :
- Dose-Response Analysis : Test compounds across a wide concentration range (nM–mM) to identify non-linear effects .
- Epimerization Checks : Chiral HPLC to rule out racemization, which may alter receptor binding .
- Assay Validation : Use positive controls (e.g., known enzyme inhibitors) to confirm assay reliability under varying buffer conditions .
Q. How can researchers design experiments to probe the conformational flexibility of 4-(Aminomethyl)-1-methylpiperidine-4-carboxylic acid in solution?
- Methodological Answer :
- Variable-Temperature NMR : Monitor coalescence of piperidine ring protons to estimate energy barriers for chair-flip transitions .
- Molecular Dynamics (MD) : Simulate aqueous solvation dynamics to identify dominant conformers (e.g., axial vs. equatorial carboxyl groups) .
- X-ray Crystallography : Resolve solid-state structures to compare with solution-phase data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
